1-[(3-chlorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide
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Overview
Description
1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with a carboxamide group, a pentan-2-yl chain, and a methanesulfonyl group attached to a 3-chlorophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the carboxamide group, and the attachment of the methanesulfonyl group to the 3-chlorophenyl moiety. Common reagents used in these reactions include methanesulfonyl chloride, piperidine, and various carboxylic acid derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development targeting specific diseases.
Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. The piperidine ring and carboxamide group can contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- 1-[(3-BROMOPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-FLUOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness: 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-(PENTAN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 3-chlorophenyl moiety, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, enhancing the compound’s interaction with specific molecular targets.
Properties
Molecular Formula |
C18H27ClN2O3S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C18H27ClN2O3S/c1-3-5-14(2)20-18(22)16-8-10-21(11-9-16)25(23,24)13-15-6-4-7-17(19)12-15/h4,6-7,12,14,16H,3,5,8-11,13H2,1-2H3,(H,20,22) |
InChI Key |
CCGIUSCUTKPIND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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